molecular formula C18H20N2O3S2 B15032456 (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B15032456
M. Wt: 376.5 g/mol
InChI Key: COZXJQBBYSSYNG-PFONDFGASA-N
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Description

The compound (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, an indolone moiety, and a methoxypropyl side chain, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Introduction of the Indolone Moiety: The indolone moiety can be introduced through a condensation reaction between an indole derivative and a suitable aldehyde or ketone.

    Attachment of the Methoxypropyl Side Chain: The methoxypropyl side chain can be attached via nucleophilic substitution reactions using appropriate alkyl halides or sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl side chain or the thiazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with replication or transcription processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: can be compared with other similar compounds, such as:

    Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.

    Indolones: Compounds containing an indolone moiety, often studied for their pharmacological properties.

    Methoxypropyl Derivatives: Compounds with a methoxypropyl side chain, which can influence solubility and reactivity.

The uniqueness of This compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N2O3S2/c1-3-9-19-13-8-5-4-7-12(13)14(16(19)21)15-17(22)20(18(24)25-15)10-6-11-23-2/h4-5,7-8H,3,6,9-11H2,1-2H3/b15-14-

InChI Key

COZXJQBBYSSYNG-PFONDFGASA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCOC)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCOC)C1=O

Origin of Product

United States

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